2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Overview
Description
2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile is a complex organic compound known for its application in organic solar cells. This compound is a non-fullerene acceptor, which means it is used in place of fullerene derivatives in organic photovoltaic devices to improve their efficiency and stability .
Preparation Methods
The synthesis of 2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile involves multiple steps. The core structure, indaceno[1,2-b:5,6-b’]dithiophene, is synthesized first, followed by the addition of hexyl groups to enhance solubility and processability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify its electronic properties.
Substitution: Various substituents can be introduced to the core structure to alter its properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride
Scientific Research Applications
2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile is primarily used in the field of organic photovoltaics. It serves as a non-fullerene acceptor in organic solar cells, contributing to higher power conversion efficiencies and better stability compared to traditional fullerene-based acceptors . Additionally, it is being explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The compound functions by accepting electrons from the donor material in organic solar cells, facilitating charge separation and transport. Its unique structure allows for efficient light absorption and charge transfer, leading to improved device performance .
Comparison with Similar Compounds
Similar compounds include:
IEICO: Another non-fullerene acceptor with a similar structure but different side chains.
Y6: A well-known non-fullerene acceptor with high efficiency in organic solar cells.
ITIC: Another non-fullerene acceptor used in organic photovoltaics. 2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile stands out due to its unique combination of high efficiency and stability in organic photovoltaic applications
Properties
IUPAC Name |
2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H66N4O2S2/c1-5-9-13-21-29-65(30-22-14-10-6-2)55-37-52-56(38-51(55)63-57(65)35-45(73-63)33-53-59(43(39-67)40-68)47-25-17-19-27-49(47)61(53)71)66(31-23-15-11-7-3,32-24-16-12-8-4)58-36-46(74-64(52)58)34-54-60(44(41-69)42-70)48-26-18-20-28-50(48)62(54)72/h17-20,25-28,33-38H,5-16,21-24,29-32H2,1-4H3/b53-33-,54-34- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIQYKBCOIIFNJ-UVJLJKBISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=C5C(=C(C#N)C#N)C6=CC=CC=C6C5=O)C(C7=C3SC(=C7)C=C8C(=C(C#N)C#N)C9=CC=CC=C9C8=O)(CCCCCC)CCCCCC)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)/C=C\5/C(=C(C#N)C#N)C6=CC=CC=C6C5=O)C(C7=C3SC(=C7)/C=C\8/C(=C(C#N)C#N)C9=CC=CC=C9C8=O)(CCCCCC)CCCCCC)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H66N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1011.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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